4-butoxy-N-(3-methylphenyl)benzamide
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Overview
Description
4-butoxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring and a methylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 3-methylphenylamine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved selectivity. The use of microreactors also facilitates the optimization of reaction parameters, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
4-butoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-chloro-4-methylphenyl)benzamide
- 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 4-methoxy-N-(3-methylphenyl)benzamide
Uniqueness
4-butoxy-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butoxy group enhances its solubility and reactivity, making it a valuable compound for various applications. Its methylphenyl group also contributes to its unique biological activities and potential therapeutic uses .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-butoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-4-12-21-17-10-8-15(9-11-17)18(20)19-16-7-5-6-14(2)13-16/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
YIGFJWOUCLDEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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